

Validating SHIP2 Inhibition by AS1949490 in a Cellular Context: A Comparative Guide

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Compound of Interest

Compound Name: AS1949490

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This guide provides an objective comparison of the small molecule inhibitor **AS1949490** in the context of cellular SHIP2 (SH2 domain-containing inositol 5-phosphatase 2) inhibition. We will delve into its performance against other alternatives, supported by experimental data, and provide detailed methodologies for key experiments.

Introduction to SHIP2 and the Role of AS1949490

SHIP2 is a lipid phosphatase that plays a critical role in the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway by converting phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2)[1]. Dysregulation of the PI3K/Akt pathway is implicated in various diseases, including type 2 diabetes and cancer, making SHIP2 an attractive therapeutic target[2]. **AS1949490** has been identified as a potent and selective inhibitor of SHIP2, demonstrating competitive inhibition at the enzyme's active site[1].

Performance Comparison of SHIP2 Inhibitors

AS1949490 exhibits high potency and selectivity for SHIP2 over its isoform SHIP1 and other related phosphatases. This section compares the inhibitory activity of **AS1949490** with other known SHIP2 inhibitors.

Inhibitor	Target(s)	IC50 (Human SHIP2)	IC50 (Human SHIP1)	Other notable off- targets (IC50)	Reference(s))
AS1949490	SHIP2	0.62 μ M	13 μ M	PTEN (>50 μ M), Synaptojanin (>50 μ M), Myotubularin (>50 μ M)	[1] [3] [4]
K149	SHIP1/2	Not explicitly quantified in direct comparison	Not explicitly quantified in direct comparison	Can be regarded as SHIP2- specific in cells with low SHIP1 expression	[5]
NGD-61338	SHIP2	Micromolar range	Not specified	Binds to the active site	[6]
Sulfonanilide 11	SHIP2	7.07 μ M	Not specified	Not specified	[7] [8]

Note: A direct head-to-head comparison of IC50 values under identical assay conditions is often unavailable in the literature. The data presented is compiled from various studies.

A study on esophageal squamous cell carcinoma (eSCC) cells, which have negligible SHIP1 expression, treated both K149 and **AS1949490** as SHIP2-specific inhibitors[\[5\]](#). Transcriptome analysis revealed that both inhibitors induced consistent changes in gene expression, with a significant downregulation of genes associated with the mitotic cell cycle. Notably, up to 50% of the transcripts deregulated by **AS1949490** were also affected by K149, suggesting overlapping mechanisms of action in this cellular context[\[5\]](#).

However, it is crucial to consider evidence suggesting that the antiproliferative effects of **AS1949490** and K149 may not be solely attributable to SHIP2 inhibition in all cellular contexts.

One study indicated that these inhibitors can alter the PI3K/Akt pathway and cell growth in cells lacking both SHIP1 and SHIP2, pointing towards potential off-target effects or SHIP2-independent mechanisms.

Cellular Effects of SHIP2 Inhibition by AS1949490

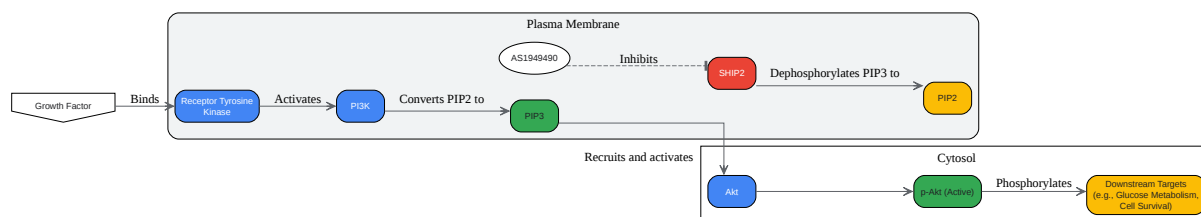
Inhibition of SHIP2 by **AS1949490** leads to a cascade of downstream cellular events, primarily through the modulation of the PI3K/Akt signaling pathway.

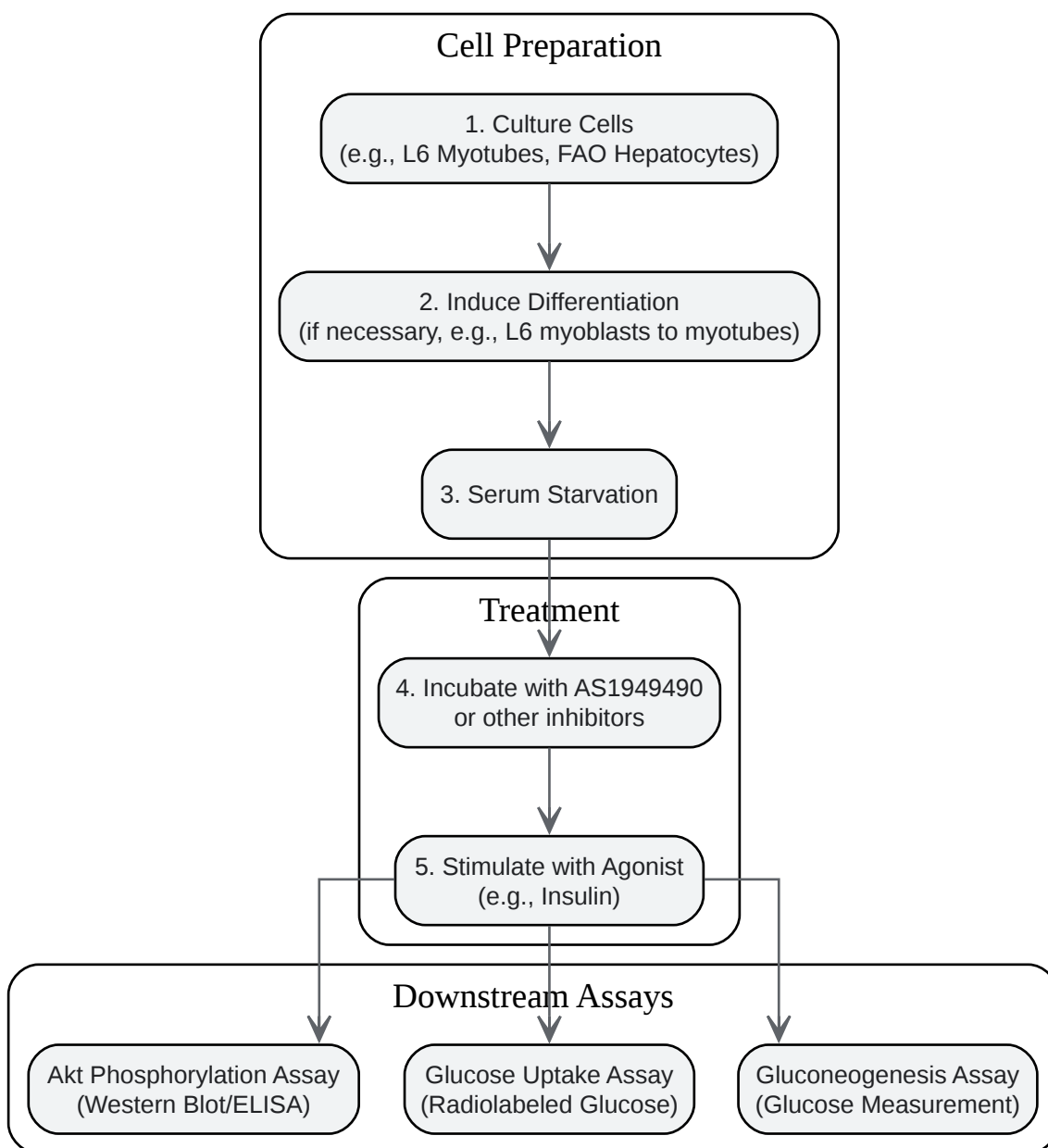
Key Cellular Responses to AS1949490:

- **Increased Akt Phosphorylation:** By inhibiting SHIP2, **AS1949490** leads to an accumulation of PIP3, resulting in increased phosphorylation and activation of Akt[2]. This effect is particularly noted for the Akt2 isoform, which is central to insulin signaling[2].
- **Enhanced Glucose Metabolism:** In L6 myotubes, **AS1949490** treatment has been shown to increase glucose consumption and uptake[4].
- **Suppression of Gluconeogenesis:** In FAO hepatocytes, **AS1949490** suppresses gluconeogenesis, the metabolic pathway for glucose synthesis[4].
- **Inhibition of Cell Migration:** In breast cancer cell lines such as MDA-MB-231, **AS1949490** has been demonstrated to inhibit cell migration[9].

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the signaling pathway and experimental workflows.





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